An In-Depth Technical Guide to the Synthesis of Diphenylsilane from Dichlorodiphenylsilane
An In-Depth Technical Guide to the Synthesis of Diphenylsilane from Dichlorodiphenylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of diphenylsilane (B1312307) from dichlorodiphenylsilane (B42835), focusing on a detailed experimental protocol and the characterization of the final product. The primary method discussed is the reduction of dichlorodiphenylsilane using a combination of lithium aluminum hydride (LiAlH4) and calcium hydride (CaH2).
Introduction
Diphenylsilane is a versatile organosilicon compound widely utilized in organic synthesis as a mild and selective reducing agent. Its applications span from the reduction of carbonyl compounds and esters to its use in hydrosilylation reactions. The synthesis of diphenylsilane from the readily available precursor, dichlorodiphenylsilane, is a fundamental transformation in organosilicon chemistry. This guide details a robust and high-yielding protocol for this conversion, providing valuable information for researchers in synthetic chemistry and drug development who may employ diphenylsilane in their work.
Reaction Pathway and Mechanism
The core of the synthesis is the reduction of the silicon-chlorine bonds in dichlorodiphenylsilane to silicon-hydrogen bonds. This is achieved using a powerful hydride-donating agent, lithium aluminum hydride, in conjunction with calcium hydride. The overall reaction is as follows:
Reaction: Dichlorodiphenylsilane + 2 [H] → Diphenylsilane + 2 HCl
In this process, the highly reactive hydride ions (H-) from the reducing agents nucleophilically attack the electrophilic silicon center, displacing the chloride ions. The reaction is typically carried out in an inert, anhydrous solvent to prevent the quenching of the reactive hydrides.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of diphenylsilane from dichlorodiphenylsilane using the lithium aluminum hydride and calcium hydride method.[1]
| Parameter | Value | Reference |
| Starting Material | Dichlorodiphenylsilane (Ph2SiCl2) | [1] |
| Reducing Agents | Lithium aluminum hydride (LiAlH4), Calcium hydride (CaH2) | [1] |
| Solvent | Diethylene glycol dimethyl ether | [1] |
| Reaction Temperature | 110 °C | [1] |
| Reaction Time | 21 hours | [1] |
| Product Yield | 84.8% | [1] |
| Product Purity | High (further purification by distillation) | [2] |
Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of diphenylsilane from dichlorodiphenylsilane.[1]
4.1. Materials and Equipment
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Dichlorodiphenylsilane (Ph2SiCl2)
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Lithium aluminum hydride (LiAlH4)
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Calcium hydride (CaH2)
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Diethylene glycol dimethyl ether (anhydrous)
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Zirconium(IV) oxide ceramic microspheres (optional, for improved stirring)
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250 mL four-neck round-bottom flask
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Mechanical stirrer
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Spherical condenser
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Constant pressure dropping funnel
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Gas inlet for inert gas (e.g., Nitrogen)
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Heating mantle
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Apparatus for vacuum distillation
4.2. Reaction Setup
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Thoroughly dry all glassware in an oven and assemble the reaction apparatus (four-neck flask with mechanical stirrer, condenser, dropping funnel, and nitrogen inlet) while hot.
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Allow the apparatus to cool to room temperature under a stream of dry nitrogen.
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Under a nitrogen atmosphere, charge the reaction flask with calcium hydride (9.3 g, 0.22 mol), lithium aluminum hydride (0.38 g, 0.01 mol), and diethylene glycol dimethyl ether (25 mL). If using, add 40 g of ZrO2 ceramic microspheres.
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Add dichlorodiphenylsilane (41.5 mL, 0.2 mol) to the dropping funnel.
4.3. Reaction Procedure
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With vigorous stirring, slowly add the dichlorodiphenylsilane from the dropping funnel to the reaction mixture.
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After the addition is complete, heat the reaction mixture to 110 °C.
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Maintain the reaction at this temperature for 21 hours under a nitrogen atmosphere.
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Monitor the reaction progress by taking aliquots and analyzing via a suitable method (e.g., GC-MS or NMR) to confirm the consumption of the starting material.
4.4. Work-up and Purification
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After the reaction is complete, cool the mixture to room temperature.
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Slowly and cautiously quench the excess hydride by the dropwise addition of a suitable reagent (e.g., ethyl acetate (B1210297) followed by water or a dilute acid solution) under an inert atmosphere. This step is highly exothermic and produces hydrogen gas; appropriate safety precautions must be taken.
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Transfer the quenched reaction mixture to a separatory funnel.
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Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether).
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Combine the organic layers and wash with water until the washings are neutral to litmus.[2]
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Dry the organic layer over anhydrous sodium sulfate.[2]
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Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.
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Purify the crude diphenylsilane by vacuum distillation.[2] The boiling point of diphenylsilane is approximately 257 °C at 760 mmHg, but distillation should be performed under reduced pressure to avoid decomposition.[2]
Characterization of Diphenylsilane
The identity and purity of the synthesized diphenylsilane can be confirmed by various spectroscopic methods.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum of diphenylsilane typically shows a multiplet in the aromatic region (around δ 7.2-7.6 ppm) corresponding to the phenyl protons and a singlet or multiplet for the Si-H protons. |
| ¹³C NMR | The carbon NMR spectrum will show characteristic peaks for the aromatic carbons. |
| IR Spectroscopy | The infrared spectrum will exhibit a characteristic Si-H stretching vibration, typically in the range of 2100-2200 cm⁻¹. |
Visualization of the Synthesis Workflow
The following diagrams illustrate the chemical reaction and the experimental workflow for the synthesis of diphenylsilane.
Caption: Reaction pathway for the synthesis of diphenylsilane.
Caption: Step-by-step experimental workflow.
Safety Considerations
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Lithium aluminum hydride (LiAlH4) is a highly reactive and pyrophoric solid. It reacts violently with water and protic solvents, releasing flammable hydrogen gas. It should be handled with extreme care under an inert atmosphere.
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Dichlorodiphenylsilane is corrosive and reacts with moisture to produce hydrochloric acid. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
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The quenching of the reaction is highly exothermic and generates hydrogen gas. It must be performed slowly and with adequate cooling.
Conclusion
The synthesis of diphenylsilane from dichlorodiphenylsilane via reduction with lithium aluminum hydride and calcium hydride is a reliable and high-yielding method. This technical guide provides the necessary details for researchers to successfully perform this synthesis in a laboratory setting. The provided experimental protocol, quantitative data, and workflow diagrams offer a comprehensive resource for the preparation of this important synthetic reagent. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.
